molecular formula C14H11ClO2 B13989543 Methanone, (4-chloro-3-methoxyphenyl)phenyl- CAS No. 834895-50-0

Methanone, (4-chloro-3-methoxyphenyl)phenyl-

Cat. No.: B13989543
CAS No.: 834895-50-0
M. Wt: 246.69 g/mol
InChI Key: YCEODVXNNRBYHI-UHFFFAOYSA-N
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Description

Methanone, (4-chloro-3-methoxyphenyl)phenyl-: is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-chloro-3-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-chloro-3-methoxyphenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methanone, (4-chloro-3-methoxyphenyl)phenyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methanone, (4-chloro-3-methoxyphenyl)phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of substituted benzophenones on biological systems. It can act as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: Methanone, (4-chloro-3-methoxyphenyl)phenyl- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses, including its role as an anti-inflammatory or antimicrobial agent.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and UV stabilizers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Methanone, (4-chloro-3-methoxyphenyl)phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and methoxy groups influences its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    Benzophenone: The parent compound without any substituents.

    4-Chlorobenzophenone: A similar compound with only a chlorine substituent.

    4-Methoxybenzophenone: A similar compound with only a methoxy substituent.

Uniqueness: Methanone, (4-chloro-3-methoxyphenyl)phenyl- is unique due to the presence of both chloro and methoxy groups. This dual substitution enhances its chemical reactivity and potential applications compared to its mono-substituted counterparts. The combination of these groups can lead to unique interactions with biological targets and improved pharmacological properties.

Properties

CAS No.

834895-50-0

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chloro-3-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO2/c1-17-13-9-11(7-8-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

YCEODVXNNRBYHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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